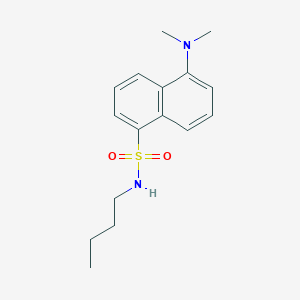

N-butyl-5-(dimethylamino)-1-naphthalenesulfonamide

説明

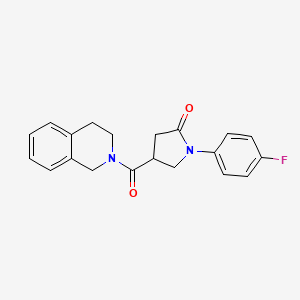

N-butyl-5-(dimethylamino)-1-naphthalenesulfonamide, also known as BB-NH2, is a fluorescent probe that has been widely used in scientific research for its ability to selectively bind to proteins. BB-NH2 is a sulfonamide derivative of 1-naphthalenesulfonic acid, which has a long hydrophobic chain that allows it to penetrate cell membranes and bind to intracellular proteins.

科学的研究の応用

Photopolymerization Monitoring

N-butyl-5-(dimethylamino)-1-naphthalenesulfonamide, among other fluorescent probes, was used to monitor the photopolymerization of dimethacrylates. These probes responded to changes in the environment during photopolymerization, with their emission properties shifting in response to different molecular sizes and polarities of the photopolymerized dimethacrylates (Jager, Volkers, & Neckers, 1995).

Synthesis of Endothelin-A Receptor Antagonists

In the synthesis of non-peptide endothelin-A receptor antagonists, N-butyl-5-(dimethylamino)-1-naphthalenesulfonamide was identified as a potential compound. This research aimed at discovering compounds with improved ETA receptor affinity, beneficial in medical applications (Bradbury et al., 1997).

Studying Micro-Heterogeneity of Surface Environments

This compound's fluorescence properties have been used to study the micro-heterogeneity of surface environments. By attaching dansylamide groups to silica particles, researchers could investigate the varying fluorescence responses due to the surface heterogeneity at a molecular level (Lochmüller, Marshall, & Harris, 1981).

Monitoring Factor XIII in Plasma

N-butyl-5-(dimethylamino)-1-naphthalenesulfonamide was used in a continuous fluorescent method to measure Factor XIII levels in human plasma. This method was based on the changes in fluorescence emission upon its incorporation into proteins, catalyzed by transamidases (Lorand et al., 1971).

Binding Study with Bovine Serum Albumin

The compound was utilized in a study to understand the binding of p-hydroxybenzoic acid esters to bovine serum albumin. Its strong fluorescence when bound to proteins was a key aspect of this research (Jun, Mayer, Himel, & Luzzi, 1971).

Antigenicity Research in Drug-Induced Allergies

N-butyl-5-(dimethylamino)-1-naphthalenesulfonamide was involved in synthesizing model haptens for clarifying drug-induced allergy mechanisms. This research is pivotal in understanding how certain compounds, when bound to proteins, can lead to adverse reactions (Eyanagi et al., 2005).

Application in Er(III) Sensors

It was used in constructing carbon paste Er(III) sensors, demonstrating improved sensitivity and selectivity in potentiometric sensors. This application is crucial in environmental monitoring and analytical chemistry (Faridbod et al., 2009).

Molecular Imaging and Blood Clotting Studies

This compound was investigated for its potential in molecular imaging and blood clotting studies. The research focused on developing a fluorine-18-labeled analog for positron emission tomography (PET) studies (Basuli et al., 2012).

Fluorescence Imaging of Zinc Distribution

Researchers used a derivative of this compound for fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, demonstrating its utility in biological imaging and research (Lee et al., 2015).

特性

IUPAC Name |

N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-4-5-12-17-21(19,20)16-11-7-8-13-14(16)9-6-10-15(13)18(2)3/h6-11,17H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNIMBRGCIFXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)

![9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B4795514.png)

![3-(2-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795524.png)

![5,6-dimethyl-7-(4-methyl-2-pyridinyl)-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4795530.png)

![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4795534.png)

![N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide](/img/structure/B4795559.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4795570.png)

![4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(4-methoxyphenyl)quinoline](/img/structure/B4795578.png)